molecular formula C26H25N3O5S3 B2561467 ethyl 2-[3-(benzenesulfonyl)propanamido]-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 896027-17-1

ethyl 2-[3-(benzenesulfonyl)propanamido]-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2561467
CAS No.: 896027-17-1
M. Wt: 555.68
InChI Key: OUTXAIHTOFFMAI-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(benzenesulfonyl)propanamido]-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzothiazole ring, a thienopyridine ring, and a benzenesulfonyl group

Scientific Research Applications

Ethyl 2-[3-(benzenesulfonyl)propanamido]-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(benzenesulfonyl)propanamido]-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thienopyridine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, benzenesulfonyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in maintaining consistent quality and reducing production costs. Purification steps such as recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(benzenesulfonyl)propanamido]-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzothiazole and thienopyridine rings are crucial for binding to these targets, while the benzenesulfonyl group enhances the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-(benzenesulfonyl)propanamido]-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate hydrochloride
  • 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

ethyl 2-[3-(benzenesulfonyl)propanoylamino]-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S3/c1-2-34-26(31)29-14-12-18-21(16-29)36-25(23(18)24-27-19-10-6-7-11-20(19)35-24)28-22(30)13-15-37(32,33)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTXAIHTOFFMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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